2-methylpropyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
2-methylpropyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 2-methylpropyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 3-phenylurea with 1,2,3-thiadiazole-4-carboxylic acid isobutyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, and the reaction conditions such as temperature and time are optimized to achieve the desired yield . Industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing the reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
2-methylpropyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methylpropyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methylpropyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
2-methylpropyl 5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylate can be compared with other similar compounds, such as:
1,2,3-Thiadiazole-4-carboxylic acid, 5-phenyl-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of an isobutyl ester group.
2-Phenyl-1,3,4-thiadiazole: This compound has a similar thiadiazole ring but with different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isobutyl ester group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methylpropyl 5-(phenylcarbamoylamino)thiadiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9(2)8-21-13(19)11-12(22-18-17-11)16-14(20)15-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXQCFYAKGRJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(SN=N1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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